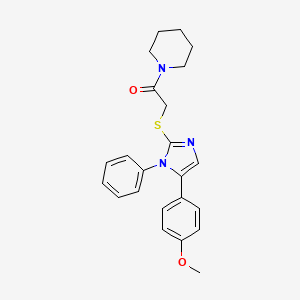![molecular formula C18H19ClN2O4S B2538655 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1903165-22-9](/img/structure/B2538655.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is a chemical compound characterized by its complex structure and multifaceted applications in various fields of science. This compound's unique benzofused oxazepin ring system and sulfonamide group confer specific chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
This compound interacts with its target, PARP1, by inhibiting its activity . The inhibition of PARP1 disrupts the DNA repair process, leading to the accumulation of DNA damage in cancer cells .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway . This disruption leads to the accumulation of DNA damage, which can trigger apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s efficacy as a parp1 inhibitor suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting PARP1 and disrupting DNA repair, the compound causes DNA damage to accumulate in cancer cells. This accumulation of damage triggers apoptosis, leading to the death of the cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide typically involves several steps Starting from a 2,3-dihydrobenzo[f][1,4]oxazepin derivative, chlorination is performed to introduce the chlorine atom at the 7-position
Industrial Production Methods: Industrial production might scale up these processes, optimizing for yield and purity. The reaction conditions such as temperature, pressure, and choice of solvents are finely tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions where the benzo[f][1,4]oxazepin ring can be further oxidized, potentially forming oxides or other derivatives.
Reduction: Similarly, reduction reactions might reduce the oxo group to hydroxyl or other reduced forms.
Substitution: The sulfonamide and chloro groups allow for various nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Nucleophiles including amines, thiols, or halides for substitution reactions.
Major Products
Oxidized derivatives of the original compound.
Reduced forms with altered functional groups.
Substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is often studied for its unique chemical reactivity and structural properties, making it a subject of interest in synthetic chemistry and material science.
Biology and Medicine: The compound's structural motif is reminiscent of various bioactive molecules, which means it might be researched for its potential pharmaceutical properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In industry, this compound or its derivatives might be used in the synthesis of complex molecules, polymer additives, or as a specialized reagent for chemical manufacturing processes.
Comparison with Similar Compounds
Unique Features: Compared to other compounds with similar structures, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is distinguished by its unique chloro-oxo-oxazepin ring system, which can confer distinct chemical and biological activities.
Similar Compounds
Analogues with variations in the benzo[f][1,4]oxazepin ring, like different halogen substitutions.
Compounds with similar sulfonamide groups attached to different core structures.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-2-5-16(6-3-13)26(23,24)20-8-9-21-11-14-10-15(19)4-7-17(14)25-12-18(21)22/h2-7,10,20H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRJHQRSGFESKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
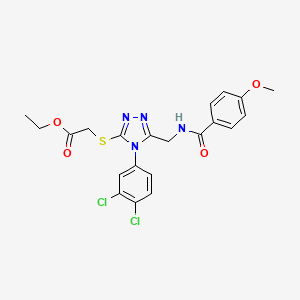
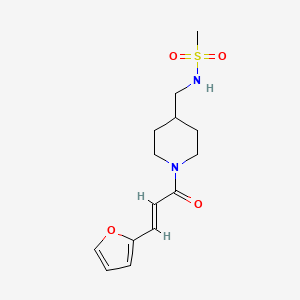
![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)
![1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2538576.png)
![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)
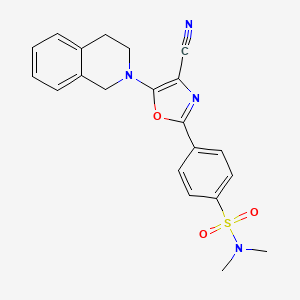
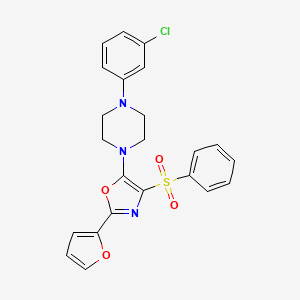
![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)
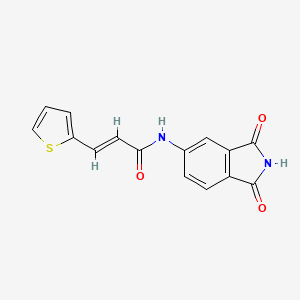
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)
![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)
![3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2538590.png)
